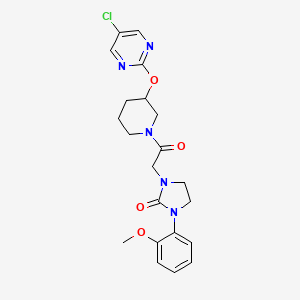

1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one

Description

Properties

IUPAC Name |

1-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-3-(2-methoxyphenyl)imidazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN5O4/c1-30-18-7-3-2-6-17(18)27-10-9-26(21(27)29)14-19(28)25-8-4-5-16(13-25)31-20-23-11-15(22)12-24-20/h2-3,6-7,11-12,16H,4-5,8-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APAKNGCVJGERHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(C2=O)CC(=O)N3CCCC(C3)OC4=NC=C(C=N4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structural design that integrates several pharmacologically relevant moieties:

- Chloropyrimidine : Known for its role in various biological activities.

- Piperidine : A common scaffold in medicinal chemistry.

- Imidazolidinone : Associated with diverse biological effects.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : By inhibiting proliferation in cancer cell lines.

- Anti-inflammatory Effects : Potentially through modulation of inflammatory mediators.

Antitumor Activity

Research indicates that compounds similar to 1-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)-3-(2-methoxyphenyl)imidazolidin-2-one show significant antitumor properties. For instance, studies on related imidazolidinone derivatives have demonstrated their ability to inhibit the growth of various cancer cell lines, including lung and breast cancer cells .

Anti-inflammatory Activity

Compounds containing similar structural elements have been reported to possess anti-inflammatory properties. For example, derivatives with chloropyrimidine moieties have been shown to reduce levels of pro-inflammatory cytokines in in vivo models . The mechanism may involve inhibition of cyclooxygenase (COX) enzymes and modulation of NF-kB signaling pathways.

Table 1: Summary of Biological Activities

Case Study: Antitumor Effects

In a study examining the antitumor effects of structurally related compounds, it was found that certain derivatives exhibited IC50 values in the low micromolar range against A549 lung cancer cells. The compounds were tested using both two-dimensional (2D) and three-dimensional (3D) cell culture systems, revealing a consistent pattern of activity across different assay formats .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes structural analogs identified in the literature, highlighting variations in substituents, rings, and linker groups:

Research Findings and Trends

Core Ring Modifications: Replacing imidazolidinone with benzimidazolone (as in ) introduces a fused aromatic system.

Substituent Effects :

- 5-Chloropyrimidin-2-yloxy vs. pyridin-4-yloxy : Pyrimidine’s two nitrogen atoms enhance hydrogen-bonding capacity, which is critical for target affinity. Pyridine’s single nitrogen may result in weaker interactions .

- 2-Methoxyphenyl vs. p-tolyl : The methoxy group’s electron-donating nature improves solubility via polar interactions, whereas the methyl group in p-tolyl contributes only to hydrophobicity.

In contrast, pyrazole-ethyl linkers () introduce nitrogen atoms that may participate in different binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.